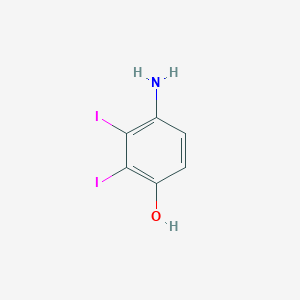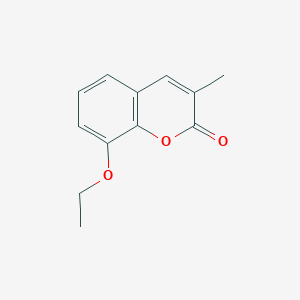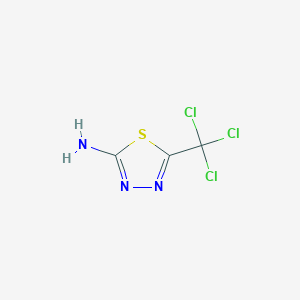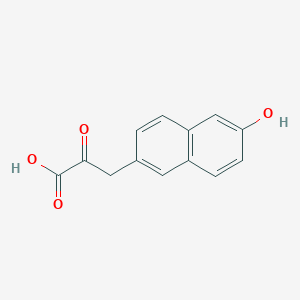
4-Amino-2,3-diiodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,3-diiodophenol is an organoiodide of phenol that contains two covalently bonded iodine atoms. This compound is part of the iodophenol family, which includes various phenol derivatives with iodine atoms attached at different positions on the benzene ring. The molecular formula of this compound is C6H5I2NO, and it has a molecular weight of 360.91 g/mol .
Métodos De Preparación
The synthesis of 4-Amino-2,3-diiodophenol typically involves the iodination of 4-aminophenol. One common method includes the reaction of 4-aminophenol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the selective iodination at the 2 and 3 positions of the phenol ring .
Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
4-Amino-2,3-diiodophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The iodine atoms can be reduced to form deiodinated products using reducing agents such as sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-amino-2,3-diazidophenol, while reduction with sodium borohydride can produce 4-amino-2,3-dihydroxyphenol .
Aplicaciones Científicas De Investigación
4-Amino-2,3-diiodophenol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2,3-diiodophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
4-Amino-2,3-diiodophenol can be compared with other iodophenols, such as 4-amino-2,6-diiodophenol and 4-amino-3,5-diiodophenol. These compounds share similar structural features but differ in the positions of the iodine atoms on the phenol ring. The unique arrangement of iodine atoms in this compound contributes to its distinct chemical reactivity and biological activity .
Similar compounds include:
- 4-Amino-2,6-diiodophenol
- 4-Amino-3,5-diiodophenol
- 4-Amino-2-iodophenol
Each of these compounds has its own unique properties and applications, making them valuable in different fields of research and industry.
Propiedades
Fórmula molecular |
C6H5I2NO |
|---|---|
Peso molecular |
360.92 g/mol |
Nombre IUPAC |
4-amino-2,3-diiodophenol |
InChI |
InChI=1S/C6H5I2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 |
Clave InChI |
HTOLBXPBIASOQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)
![(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)

![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)
![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)



![2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334558.png)
